molecular formula C9H9N3O2S B3161723 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 872696-13-4

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

Cat. No.: B3161723
CAS No.: 872696-13-4
M. Wt: 223.25 g/mol
InChI Key: PUZHURASRHZHGT-UHFFFAOYSA-N
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Description

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is a heterocyclic compound with a molecular formula of C9H9N3O2S and a molecular weight of 223.25 g/mol . This compound is of interest due to its unique structure, which combines a benzothiazole core with a dioxino ring system and a hydrazino group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves multiple steps starting from readily available starting materials. . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazino group.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.

Scientific Research Applications

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole involves its interaction with various molecular targets and pathways. The hydrazino group can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The benzothiazole core may also contribute to the compound’s biological activity by interacting with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential biological activity. Its combination of a benzothiazole core with a dioxino ring system also sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-12-9-11-5-3-6-7(4-8(5)15-9)14-2-1-13-6/h3-4H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZHURASRHZHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201698
Record name 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872696-13-4
Record name 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872696-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-6,7-dihydro[1,4]dioxino[2,3-f]benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Reactant of Route 2
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Reactant of Route 3
Reactant of Route 3
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Reactant of Route 4
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Reactant of Route 5
Reactant of Route 5
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole
Reactant of Route 6
2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole

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